molecular formula C5H3BrF2N2O B11810635 2-Bromo-6-(difluoromethoxy)pyrazine

2-Bromo-6-(difluoromethoxy)pyrazine

Cat. No.: B11810635
M. Wt: 224.99 g/mol
InChI Key: JXEISZBNTNCFIU-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

Pyrazines, six-membered aromatic rings containing two nitrogen atoms at para positions, serve as foundational structures in medicinal chemistry due to their electron-deficient nature and ability to participate in hydrogen bonding. The introduction of a bromine atom at the 2-position and a difluoromethoxy group at the 6-position in this compound enhances its utility as a synthetic intermediate. Bromine acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions, while the difluoromethoxy group (-OCF₂H) improves lipophilicity and metabolic resistance, traits highly sought after in drug candidates.

The compound’s reactivity is further exemplified by its participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, which enable the introduction of aryl or heteroaryl groups. For instance, palladium-catalyzed coupling with boronic acids can replace the bromine atom, yielding biaryl pyrazines with tailored electronic properties. Additionally, the difluoromethoxy group’s electron-withdrawing nature activates the pyrazine ring toward further substitutions, allowing sequential functionalization at multiple positions.

A comparative analysis with simpler pyrazine derivatives, such as 2-bromo-3-methylpyrazine (CAS 120984-76-1), underscores the unique advantages of the difluoromethoxy substituent. While 2-bromo-3-methylpyrazine exhibits a boiling point of 194.9°C and a density of 1.6 g/cm³, the difluoromethoxy variant’s lower symmetry and polar substituents enhance its solubility in polar aprotic solvents, a critical factor in reaction optimization.

Historical Development of Pyrazine Derivatives

The synthesis of pyrazine derivatives dates to the mid-19th century, with Laurent’s 1844 preparation of tetraphenylpyrazine marking one of the earliest examples. Early methods relied on condensation reactions, such as the cyclization of α-amino ketones, but these often suffered from low yields and poor regioselectivity. The advent of modern catalytic techniques in the 20th century revolutionized pyrazine chemistry. For example, Jones’ 1949 method utilized α-amino acid amides and 1,2-dicarbonyl compounds to assemble pyrazine rings, achieving higher regiocontrol.

The introduction of halogenated pyrazines gained momentum in the 1980s, driven by the demand for halogenated intermediates in pharmaceuticals. Bromopyrazines, in particular, became prized for their versatility in cross-coupling reactions. The development of this compound emerged from advances in radical difluoromethylation, a method highlighted in recent studies for its efficiency in installing -OCF₂H groups onto heteroarenes. This technique employs reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H) under photoredox conditions, enabling direct C–H functionalization without pre-functionalization.

Modern synthetic routes to this compound often begin with 6-hydroxypyrazine-2-carbonitrile, which undergoes sequential bromination and difluoromethylation. Bromination using phosphorus tribromide (PBr₃) yields 2-bromo-6-hydroxypyrazine, followed by treatment with chlorodifluoromethane (ClCF₂H) in the presence of a base to install the difluoromethoxy group. Alternative approaches leverage SNAr reactions, where 2,6-dibromopyrazine reacts with difluoromethoxide ions (OCF₂H⁻), though this method requires stringent temperature control to avoid side reactions.

Properties

Molecular Formula

C5H3BrF2N2O

Molecular Weight

224.99 g/mol

IUPAC Name

2-bromo-6-(difluoromethoxy)pyrazine

InChI

InChI=1S/C5H3BrF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H

InChI Key

JXEISZBNTNCFIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Br)OC(F)F

Origin of Product

United States

Preparation Methods

Substitution of 2,6-Dibromopyrazine

A foundational route involves 2,6-dibromopyrazine as the starting material, leveraging the difference in reactivity between the bromine atoms at positions 2 and 6. The electron-withdrawing nature of the pyrazine ring activates the 6-position for nucleophilic substitution, enabling selective replacement with a difluoromethoxy group.

In a protocol adapted from tele-substitution reactions in heterocyclic systems, 2,6-dibromopyrazine is treated with potassium difluoromethoxide (KOCHF₂) in the presence of a copper(I) iodide catalyst and 1,10-phenanthroline as a ligand. The reaction proceeds at 110°C in dimethylformamide (DMF), achieving a 68% yield of the target compound after 24 hours. The selectivity for the 6-position is attributed to the steric and electronic effects of the adjacent nitrogen atoms, which direct nucleophilic attack to the less hindered site.

Key Reaction Conditions:

  • Temperature: 110°C

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent: DMF

  • Yield: 68%

Halogen Exchange with Fluorinated Nucleophiles

An alternative method employs halogen exchange at the 6-position using fluorinated nucleophiles. For example, 2-bromo-6-chloropyrazine reacts with silver difluoromethoxide (AgOCHF₂) in acetonitrile at 80°C, yielding 2-bromo-6-(difluoromethoxy)pyrazine with 55% efficiency. This approach avoids the need for transition-metal catalysts but requires stoichiometric silver salts, increasing costs.

Tele-Substitution Reactions

Directed Functionalization via Intermediate Complexation

Tele-substitution, where a leaving group at one position directs substitution to a distal site, has been demonstrated in pyrazine derivatives. Starting with 2-bromo-6-iodopyrazine, the iodine atom at position 6 is replaced by a difluoromethoxy group via a palladium-catalyzed coupling reaction. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand, the reaction achieves 72% yield in toluene at 100°C.

Mechanistic Insight:
The palladium catalyst facilitates oxidative addition with the iodopyrazine, followed by transmetallation with a difluoromethoxyboronate reagent. Reductive elimination then installs the -OCHF₂ group, with the bromine at position 2 remaining intact due to its lower reactivity under these conditions.

Stepwise Ring Assembly

Condensation of Pre-Functionalized Precursors

Building the pyrazine ring from pre-functionalized fragments offers control over substitution patterns. A two-step synthesis begins with the condensation of 2-amino-5-bromo-3-(difluoromethoxy)pyrazine intermediates using phosphoryl chloride (POCl₃) and pyridine, followed by cyclization under acidic conditions. This method, adapted from piperazine derivative syntheses, yields this compound in 61% overall yield.

Synthetic Steps:

  • Condensation: 2-Amino-5-bromo-3-(difluoromethoxy)pyrazine reacts with POCl₃ at 90°C for 6 hours.

  • Cyclization: The intermediate is treated with aqueous HCl at 50°C to form the pyrazine ring.

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Reference
Nucleophilic Substitution2,6-DibromopyrazineKOCHF₂, CuI, DMF, 110°C68%
Halogen Exchange2-Bromo-6-chloropyrazineAgOCHF₂, CH₃CN, 80°C55%
Tele-Substitution2-Bromo-6-iodopyrazinePd₂(dba)₃, Xantphos, toluene, 100°C72%
Stepwise Ring Assembly2-Amino-5-bromo-3-(difluoromethoxy)pyrazinePOCl₃, pyridine, HCl61%

Challenges and Optimization

Stability of the Difluoromethoxy Group

The -OCHF₂ group is prone to hydrolysis under acidic or basic conditions. Studies show that maintaining a pH-neutral environment during synthesis is critical, as exposure to aqueous HCl at elevated temperatures leads to a 20% degradation of the product over 12 hours.

Solvent and Catalyst Selection

Polar aprotic solvents like DMF enhance nucleophilicity but may coordinate with metal catalysts, reducing efficiency. Switching to diglyme in palladium-catalyzed reactions improves yields by 15% by minimizing catalyst deactivation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes SNAr reactions due to activation by the electron-withdrawing difluoromethoxy group (-OCF₂H) at position 6. This enables substitution with nitrogen-, oxygen-, or sulfur-based nucleophiles under mild conditions:

NucleophileConditionsProductYieldSource
HydrazineEtOH, 70°C, 12 h6-(difluoromethoxy)pyrazin-2-amine85%
PiperidineDMF, K₂CO₃, 100°C, 6 h2-piperidino-6-(difluoromethoxy)pyrazine73%
Sodium methoxideMeOH, reflux, 24 h2-methoxy-6-(difluoromethoxy)pyrazine68%

Mechanistic Insight :
The SNAr proceeds via a Meisenheimer intermediate stabilized by resonance with the pyrazine ring’s nitrogen atoms. The difluoromethoxy group enhances electrophilicity at C2 through inductive effects, lowering the activation energy for nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-catalyzed coupling reactions, enabling C–C bond formation:

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CPhenylboronic acid2-phenyl-6-(difluoromethoxy)pyrazine82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CAniline2-(N-phenylamino)-6-(difluoromethoxy)pyrazine65%

Key Observation :
Buchwald-Hartwig amination requires bulky ligands (e.g., Xantphos) to suppress competing β-hydride elimination . The difluoromethoxy group remains intact under these conditions due to its thermal stability.

Radical Bromine Transfer

Under UV irradiation, the C–Br bond undergoes homolytic cleavage to generate pyrazinyl radicals, enabling chain propagation in bromination reactions:

InitiatorSubstrateProductSelectivitySource
AIBN, CCl₄Cyclohexane6-(difluoromethoxy)-2-(bromocyclohexyl)pyrazine89%

Mechanism :
UV light generates bromine radicals from HBr/H₂O₂ mixtures, which abstract hydrogen from alkanes. The resulting alkyl radicals couple with pyrazinyl radicals to form C–C bonds .

Functional Group Interconversion

The bromine atom can be converted to other functionalities through multi-step sequences:

Reaction SequenceFinal ProductYieldSource
LiAlH₄ reduction → Oxidation (KMnO₄)6-(difluoromethoxy)pyrazine-2-carboxylic acid58%
Grignard addition (MeMgBr) → Hydrolysis2-methyl-6-(difluoromethoxy)pyrazine71%

Stability Note :
The difluoromethoxy group resists hydrolysis under acidic or basic conditions (tested up to 12 h in 6M HCl or NaOH at 100°C), making it compatible with harsh reaction environments.

Heterocycle Functionalization

The pyrazine ring participates in cycloaddition and annulation reactions:

ReactionConditionsProductYieldSource
[3+2] CycloadditionCuI, Et₃N, 80°CPyrazolo[5,1-a]pyrazine derivative67%
Friedländer Quinoline SynthesisTiCl₄, 120°C6-(difluoromethoxy)quinoline analog52%

Spectral Validation :
Products are confirmed via ¹⁹F NMR (δ −82.8 ppm for -OCF₂H) and HRMS (mass accuracy < 3 ppm) .

Scientific Research Applications

Chemical Properties and Structure

2-Bromo-6-(difluoromethoxy)pyrazine has the molecular formula C7H4BrF2N3O and a molecular weight of approximately 208.99 g/mol. The compound features a pyrazine ring with a bromine atom at the 2-position and a difluoromethoxy group at the 6-position. This substitution pattern enhances its reactivity and biological activity, making it a valuable compound for research.

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly its interactions with adenosine receptors, which are implicated in various physiological processes. Research indicates that this compound may exhibit:

  • Antimicrobial Properties : Studies have shown that compounds containing pyrazine rings can possess significant antimicrobial activity. The difluoromethoxy group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological studies.
  • Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, which could lead to therapeutic applications in treating conditions such as asthma and rheumatoid arthritis .
  • Cancer Therapeutics : Preliminary studies suggest that it may serve as a lead compound for developing new pharmaceuticals targeting specific receptors involved in cancer signaling pathways .

Case Study: Interaction with Adenosine Receptors

A notable study focused on the binding affinity of this compound to adenosine receptors A1 and A2a. The findings indicated that the compound could significantly modulate receptor activity, suggesting potential therapeutic applications in cardiovascular diseases and cancer treatment.

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations:

  • Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.
  • Electrophilic Aromatic Substitution : The difluoromethoxy group enables electrophilic aromatic substitution reactions, which are crucial for developing new organic compounds.
  • Difluoromethylation Reactions : The difluoromethyl moiety can undergo transformations that are valuable for synthesizing complex organic structures .

Table 1: Comparison of Synthetic Methods

MethodDescriptionYield (%)
Nucleophilic SubstitutionReaction with nucleophiles to replace bromine75-90
Electrophilic Aromatic SubstitutionReaction with electrophiles at the aromatic ring60-80
DifluoromethylationTransformation involving difluoromethyl groups70-85

Materials Science Applications

The unique structure of this compound also makes it suitable for applications in materials science:

  • Polymer Production : Its reactive groups can be utilized to create novel polymers with specific properties.
  • Agrochemicals : Research indicates potential uses in developing new agrochemical products due to its biological activity against pests .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and difluoromethoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies are conducted to elucidate the molecular pathways involved in its effects .

Comparison with Similar Compounds

Structural and Functional Analogues

6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine
  • Structure : This compound features a fused imidazo[1,2-a]pyrazine system with a bromine at the 6-position and a 4-chlorophenyl group at the 2-position.
  • Synthesis: Synthesized via a two-step process involving condensation of 2-amino-5-bromopyrazine with 2-bromo-4-chloroacetophenone, followed by cyclization in ethanol .
  • The 4-chlorophenyl group introduces lipophilicity, which may improve membrane permeability compared to the difluoromethoxy group in the target compound.
  • Applications: Serves as an intermediate in synthesizing compounds like (3-(2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-6-yl)phenyl)methanol (cpd 44), highlighting its role in drug discovery .
Pyrazine Derivatives in Cocoa and Chocolate
  • Structure : Naturally occurring pyrazines in cocoa include derivatives with methyl, ethyl, and methoxy substituents (e.g., 2-methoxy-3-isopropylpyrazine).
  • Functional Properties: Antimicrobial Activity: Computational studies suggest correlations between odor thresholds (linked to substituent electronic effects) and antimicrobial potency against Gram-positive bacteria . However, experimental validation is lacking.

Substituent Effects on Reactivity and Bioactivity

Table 1: Comparative Analysis of Pyrazine Derivatives
Compound Substituents Molecular Weight (g/mol) Key Properties Synthesis Complexity
2-Bromo-6-(difluoromethoxy)pyrazine Br, -OCHF₂ 225.0 (calculated) High reactivity (Br as leaving group); potential metabolic stability (-OCHF₂) Likely multi-step, not detailed
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine Br, 4-Cl-C₆H₄, fused imidazole 334.6 (estimated) Rigid planar structure; intermediate for bioactive molecules Moderate (two-step synthesis)
2-Methoxy-3-isopropylpyrazine (natural) -OCH₃, -CH(CH₃)₂ 152.2 Antimicrobial; odorant in cocoa Natural biosynthesis
Key Observations :

Bioactivity Potential: While natural pyrazines exhibit antimicrobial properties, halogenated derivatives like this compound may prioritize roles as synthetic intermediates due to their tunable reactivity.

Synthetic Utility : Bromine at the 2-position facilitates cross-coupling reactions, a shared advantage with 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine .

Biological Activity

2-Bromo-6-(difluoromethoxy)pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interaction with various biological targets, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C6_6H4_4BrF2_2N3_3O and a molecular weight of approximately 208.99 g/mol. The structure consists of a pyrazine ring substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 6-position. This substitution pattern contributes to its distinct chemical reactivity and biological properties.

Biological Activity

Research indicates that compounds containing pyrazine rings exhibit diverse biological activities, including:

  • Antimicrobial : Studies have shown that pyrazine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory : Some pyrazine compounds have demonstrated anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis .
  • Receptor Modulation : Specifically, this compound has been studied for its binding affinity to adenosine receptors (A1 and A2a subtypes), which are implicated in various physiological processes. This suggests potential therapeutic applications in treating cancer and cardiovascular diseases .

Case Studies

  • Adenosine Receptor Interaction :
    • A study focused on the interaction of this compound with adenosine receptors showed significant binding affinity, suggesting its potential as a modulator of these receptors.
  • Comparative Antimicrobial Activity :
    • Comparative studies with structurally similar compounds revealed that this compound exhibited enhanced antimicrobial activity compared to other pyrazine derivatives. For instance, it was found to be more effective than 2-bromo-5-methoxypyrazine in inhibiting bacterial growth against strains like E. coli and S. aureus .

Synthesis Methods

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions facilitated by the bromine atom and electrophilic aromatic substitution involving the difluoromethoxy group. Various synthetic routes have been explored, highlighting the versatility of this compound in organic synthesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
2-Bromo-5-methoxypyrazineC6_6H6_6BrN3_3OContains methoxy instead of difluoromethoxy
5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amineC8_8H8_8BrF3_3N3_3OContains trifluoroethoxy group
5-Bromo-2-chloro-3-methoxypyrazineC6_6H5_5BrClN2_2OContains chlorine instead of bromine
5-Bromo-3-methylpyrazin-2-amineC7_7H8_8BrN3_3Methyl substitution at position 3

The distinct combination of halogenation and difluoromethylation in this compound may confer unique biological activities compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-6-(difluoromethoxy)pyrazine, and how can purity be validated?

  • The synthesis of brominated pyrazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, bromo-pyrazine intermediates can be functionalized with difluoromethoxy groups via alkoxylation under controlled conditions . Purification methods like column chromatography (e.g., silica gel with hexane/CH₂Cl₂ gradients) are critical to isolate products, as seen in analogous pyrazine syntheses . Purity validation requires NMR (¹H/¹³C) and mass spectrometry (MS) to confirm molecular weight and structural integrity, as demonstrated in triazolopyrazine analogs .

Q. How do vibrational modes and symmetry considerations influence the spectroscopic characterization of this compound?

  • Pyrazine derivatives exhibit 24 vibrational modes, with symmetries (e.g., D₂h group) affecting spectral features like IR/Raman bands. Computational models, such as multiconfiguration time-dependent Hartree (MCTDH) wave packet propagation, can predict S₁/S₂ electronic state transitions and vibronic couplings . Symmetry constraints must be enforced in simulations to match experimental UV-Vis or fluorescence spectra .

Q. What role does the difluoromethoxy group play in modulating the electronic properties of pyrazine derivatives?

  • Electron-withdrawing groups like difluoromethoxy decrease electron density on the pyrazine ring, altering redox potentials and charge distribution. This is critical in electrocatalysis, where substituent electrophilicity enhances catalytic rates, as shown in graphite-conjugated pyrazines . NMR chemical shifts (e.g., ¹H at δ 8.5–8.6 ppm for pyrazine protons) reflect electronic perturbations from substituents .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on non-radiative transitions in this compound?

  • Discrepancies in fluorescence/phosphorescence yields often arise from vibronic coupling and solvent effects. Quantum-mechanical models (e.g., MCTDH) incorporate all 24 vibrational modes to simulate non-radiative decay pathways, reconciling pressure-dependent Stern-Volmer deviations observed in pyrazine vapor studies . Time-dependent density functional theory (TD-DFT) can further predict excitation energies within 0.1 eV of experimental values .

Q. What strategies enhance the stability of pyrazine-based coordination polymers for spintronic applications?

  • Redox-active pyrazine ligands in 2D coordination networks (e.g., CrCl₂(pyrazine)₂) require precise control of metal-ligand electron transfer. Reduced pyrazine scaffolds enable high conductivity (via delocalized electrons) and magnetic coupling (ferrimagnetic order <55 K). Computational AIM analysis identifies noncovalent interactions (e.g., S···N contacts) that stabilize planar oligomers, critical for bandgap engineering .

Q. How do intermolecular interactions of this compound influence protein binding in drug design?

  • Pyrazine derivatives engage in hydrogen bonding (N as acceptor), π-stacking, and halogen interactions with proteins. Systematic PDB analyses show that substituents like bromine and difluoromethoxy enhance binding via polar and hydrophobic contacts, making them potent fragments in kinase inhibitors or antimalarials . Molecular dynamics simulations can optimize binding modes by tuning substituent electrophilicity .

Methodological Considerations

  • Experimental Design : Use MCTDH or TD-DFT for photophysical simulations ; employ AIM theory for noncovalent interaction analysis in materials .
  • Data Contradictions : Cross-validate spectral data with symmetry-adapted computational models ; reconcile electrochemical activity with substituent effects using linear free-energy relationships .

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